Isoxepac-d6
Description
Contextualization of Isoxepac-d6 within the Framework of Stable Isotope Labeling in Research
Stable isotope labeling is a technique where an atom in a molecule is replaced by its stable (non-radioactive) isotope. This process creates a compound that is chemically identical to its unlabeled counterpart but has a different mass. This compound is a prime example of this, where six hydrogen atoms in the Isoxepac molecule have been replaced with deuterium (B1214612) (d6). bdg.co.nz
The primary application of stable isotope-labeled compounds like this compound is as internal standards in analytical chemistry, especially in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. medchemexpress.comnih.gov By adding a known quantity of the labeled compound to a sample, researchers can accurately quantify the amount of the unlabeled target compound present. This is because the labeled and unlabeled compounds behave almost identically during sample preparation and analysis, but are distinguishable by their mass difference. medchemexpress.com
This methodology is crucial in a variety of scientific fields:
Metabolomics and Proteomics: To study the turnover and interactions of proteins and other metabolites. medchemexpress.com
Clinical Studies: For precise quantification of drugs and their metabolites in biological samples. medchemexpress.com
Environmental Studies: To trace the fate of pollutants and understand nutrient cycling.
Significance of Deuterated Analogs as Research Tools in Advanced Methodologies
The substitution of hydrogen with deuterium, a process known as deuteration, offers significant advantages in research. nih.gov Deuterium, being a stable isotope of hydrogen with an extra neutron, effectively doubles the mass of the atom without altering its fundamental chemical properties. wikipedia.org This subtle change has profound implications for research methodologies.
One of the most significant consequences of deuteration is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. acs.org This increased bond strength can lead to a slower rate of metabolic reactions, as the breaking of this bond is often the rate-limiting step. acs.org This property is exploited in drug discovery to enhance the metabolic stability of a drug, potentially leading to a longer half-life and improved pharmacokinetic profiles. nih.govresearchgate.net
Deuterated analogs are invaluable in:
Elucidating Reaction Mechanisms: The KIE helps researchers understand the steps involved in a chemical reaction. acs.org
Improving Drug Efficacy and Safety: By slowing down metabolism, deuteration can lead to more consistent drug exposure and potentially reduce the formation of toxic metabolites. nih.gov The first FDA-approved deuterated drug, deutetrabenazine, demonstrated a superior pharmacokinetic profile compared to its non-deuterated counterpart. nih.govacs.org
Mass Spectrometry: The mass difference between the deuterated and non-deuterated compounds allows for their clear separation and quantification. nih.gov
Overview of Academic Research Trajectories for this compound
Academic research involving this compound primarily focuses on its use as an internal standard for the quantification of Isoxepac and related compounds in various matrices. bdg.co.nz Isoxepac itself has been studied for its anti-inflammatory properties and its metabolism in different species. medchemexpress.comselleckchem.com
Recent research has also explored advanced methods for deuteration. For instance, a palladium-catalyzed nondirected late-stage deuteration of arenes has been developed, which allows for high degrees of deuterium incorporation in complex molecules like Isoxepac using D₂O as the deuterium source. nih.govacs.org This highlights the ongoing efforts to create more efficient and accessible methods for synthesizing isotopically labeled compounds for research.
Furthermore, studies have investigated the synthesis of related compounds, such as the tricyclic antidepressant doxepin, which shares a similar dibenzo[b,e]oxepin core structure with Isoxepac. sciforum.net These synthetic studies contribute to a broader understanding of the chemistry of this class of compounds and can inform the development of new research tools and potential therapeutics.
Properties
Molecular Formula |
C16H6D6O4 |
|---|---|
Molecular Weight |
274.3 |
Origin of Product |
United States |
**synthetic Methodologies and Isotopic Integrity of Isoxepac D6**
Strategies for Deuterium (B1214612) Incorporation in Organic Synthesis of Complex Molecules
Deuterium incorporation into complex organic molecules can be achieved through various synthetic strategies. Traditional approaches often involve multi-step syntheses utilizing readily available deuterated starting materials or reagents like D₂ gas or metal deuterides. snnu.edu.cnmarquette.edu However, these methods can be time-consuming and may require the synthesis of pre-functionalized precursors. thieme-connect.comsnnu.edu.cn
More advanced strategies focus on direct hydrogen isotope exchange (HIE) at C-H bonds, often facilitated by transition metal catalysis or other catalytic systems. researchgate.netsnnu.edu.cnmarquette.edumdpi.comresearchgate.net This late-stage functionalization approach bypasses the need for extensive synthetic routes from deuterated building blocks. thieme-connect.comsnnu.edu.cn Metal-catalyzed C-H activation has proven effective in achieving site-selective deuteration in various organic frameworks. snnu.edu.cnresearchgate.net
Specific Deuteration Approaches for Isoxepac-d6 Precursors and Analogs
While specific detailed synthetic routes for this compound are not extensively described in the immediate search results, general strategies for deuterating similar complex or tricyclic structures can be considered. Isoxepac itself is synthesized through a process involving condensation and cyclization steps, starting from compounds like p-hydroxyphenylacetic acid and phthalide. chemicalbook.comchemicalbook.comgoogle.comgoogle.com Deuterium could potentially be introduced during these synthetic steps using deuterated reagents or solvents (e.g., D₂O, CD₃OD) at appropriate stages.
Acid-catalyzed H-D exchange is a known method for deuterating organic compounds, including indoles, which share some structural complexity with Isoxepac. nih.govacs.org For instance, treatment with deuterated acids like D₂SO₄ in deuterated solvents has been shown to incorporate deuterium into aromatic systems. nih.govacs.org Base-catalyzed H-D exchange is also a facile method, particularly for hydrogen atoms adjacent to carbonyl groups, which are present in the Isoxepac structure. mdpi.com
Transition metal catalysis, such as using palladium, iridium, or ruthenium complexes, is widely employed for directed or undirected C-H deuteration in complex molecules. researchgate.netsnnu.edu.cnmdpi.comresearchgate.networktribe.comresearchgate.net These methods can offer regioselectivity depending on the catalyst and reaction conditions. snnu.edu.cnresearchgate.networktribe.comresearchgate.net For a tricyclic compound like Isoxepac, these catalytic HIE methods could be explored to achieve deuteration at specific positions.
Regioselective Deuteration Techniques in the Synthesis of this compound
Achieving regioselective deuterium incorporation is crucial for synthesizing specifically labeled compounds like this compound, where deuterium is intended at particular positions. Regioselectivity in deuteration can be influenced by several factors, including the choice of catalyst, directing groups, solvent, temperature, and reaction time. snnu.edu.cnresearchgate.networktribe.comresearchgate.net
Metal-catalyzed C-H activation often relies on directing groups to guide the catalyst to specific sites on the molecule, enabling selective deuteration. researchgate.netsnnu.edu.cnresearchgate.networktribe.com While Isoxepac does not inherently possess strong directing groups in all positions, synthetic modifications or the use of temporary directing groups could be employed. researchgate.net Alternatively, some catalytic systems can achieve inherent regioselectivity based on the electronic and steric properties of the substrate. snnu.edu.cnresearchgate.networktribe.com
Acid or base catalysis can also lead to regioselective exchange depending on the relative acidity of hydrogen atoms at different positions in the molecule. mdpi.com For example, hydrogens alpha to carbonyls are typically more acidic and prone to base-catalyzed exchange. mdpi.com
Specific research findings on the regioselective deuteration of the dibenzo[b,e]oxepin core or similar structures would provide more direct insight into the synthesis of this compound. However, the general principles of directed C-H activation and acid/base-catalyzed exchange provide a framework for understanding potential strategies.
Characterization and Purity Assessment of Synthesized this compound
Rigorous characterization is essential to confirm the structure, isotopic enrichment, and chemical purity of synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.
Spectroscopic Methodologies for Isotopic Verification and Site Specificity (e.g., NMR, Mass Spectrometry for Isotopic Distribution)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for verifying the position and extent of deuterium incorporation. researchgate.netrsc.orgumsl.eduimreblank.ch By comparing the ¹H NMR spectrum of this compound to that of unlabeled Isoxepac, the decrease or absence of signals corresponding to the deuterated positions can be observed. researchgate.netnih.govacs.orgumsl.eduimreblank.ch ²H NMR spectroscopy can directly detect the deuterium atoms and confirm their location in the molecule. researchgate.net Additionally, isotopic effects on ¹³C NMR chemical shifts can be used to quantify site-specific deuteration, particularly for carbons adjacent to deuterated centers. researchgate.netnih.govacs.org
Chromatographic Techniques for Chemical Purity Determination of this compound
Chromatographic techniques are indispensable for assessing the chemical purity of synthesized this compound, ensuring the absence of significant impurities from starting materials, reagents, byproducts, or unlabeled Isoxepac. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. tcichemicals.combdg.co.nzselleckchem.com HPLC with UV detection or coupled with MS (LC-MS) can separate and quantify the components of the reaction mixture. nih.govrsc.orgmdpi.com The purity is typically determined by the area percentage of the main peak in the chromatogram. tcichemicals.combdg.co.nz
Gas Chromatography (GC), also often coupled with MS (GC-MS), can also be used for the analysis of volatile or semi-volatile compounds and their purity. imreblank.chsciforum.netnih.gov
Quantitative Analysis of Isotopic Enrichment and Deuterium Content
Quantitative analysis of isotopic enrichment and deuterium content is critical for confirming that the desired level of deuteration has been achieved. This is often determined using a combination of MS and NMR data. researchgate.netrsc.orgresearchgate.netresearchgate.net
Quantitative NMR (qNMR) can be used to determine the molar ratio of deuterated to unlabeled species or to quantify the deuterium content at specific sites by comparing the integrals of residual ¹H signals to a known internal standard or to other non-deuterated signals in the molecule. researchgate.netlgcstandards.com A method combining ¹H NMR and ²H NMR has also been developed for determining the isotopic abundance of deuterated reagents. researchgate.net
The isotopic purity, often expressed as the percentage of molecules containing the intended number of deuterium atoms, is a key parameter in the quality control of isotopically labeled compounds. rsc.orgresearchgate.net
Here is a sample data table illustrating potential characterization data for a batch of this compound:
| Analytical Method | Parameter Measured | Result |
| HPLC | Chemical Purity | >98% (e.g., by UV detection at 254 nm) |
| HRMS (ESI-TOF) | Molecular Weight (average) | Consistent with C₁₆H₆D₆O₄ (e.g., 274.30) |
| HRMS (ESI-TOF) | Isotopic Distribution | Predominant peak at m/z 275.xx ([M+H]⁺) |
| ¹H NMR (DMSO-d₆) | Residual ¹H signals | Reduced or absent at deuterated positions |
| ²H NMR (DMSO-d₆) | Deuterium signals | Present at intended deuterated positions |
| Quantitative NMR | Isotopic Enrichment | e.g., >95 atom % D at specified sites |
Note: The data in this table is illustrative and would vary depending on the specific synthesis and deuteration sites of this compound.
The synthesis and characterization of this compound require careful control of deuteration conditions and the application of advanced analytical techniques to ensure the desired isotopic and chemical purity for its intended applications.
Scalability and Process Optimization Considerations for this compound Production for Research Purposes
The production of isotopically labeled compounds like this compound for research applications necessitates synthetic methodologies that are not only scientifically accurate but also amenable to scaling and optimization. While the specific details regarding the large-scale synthesis of this compound are not extensively documented in the public domain, general principles and advancements in the synthesis of deuterated compounds and pharmaceutical intermediates provide valuable insights into the relevant considerations for its production for research purposes.
Isoxepac itself is an intermediate in the synthesis of olopatadine (B1677272) hydrochloride, an antiallergic drug. Its synthesis typically involves steps such as condensation and intramolecular acylation. chemicalbook.comgoogle.com Optimization studies on the synthesis of unlabeled Isoxepac have focused on improving yield and purity by investigating factors such as catalyst acidity and dosage, reaction temperature, and reaction time. researchgate.net For instance, research has shown that using chloroaluminate ionic liquids with P2O5 can improve the yield of Isoxepac synthesis. researchgate.net One reported method achieved an Isoxepac yield of 82.7% through condition optimization. researchgate.net Another patent describes a method achieving a yield of 85% and purity of 99.5% for Isoxepac. google.com These optimization efforts for the unlabeled compound provide a foundation for developing efficient routes for its deuterated analogue.
Various methods are employed for deuterium labeling, including direct exchange, using deuterated reagents, metal-catalyzed hydrogenation with D2, and synthesis from deuterated precursors. simsonpharma.com The choice of method for this compound synthesis would significantly impact scalability and optimization. For example, methods utilizing readily available and inexpensive deuterium sources like D2O are often preferred for larger scales. nih.gov Advancements in techniques like hydrogen isotope exchange (HIE) and flow chemistry are also being explored to enhance the efficiency, scalability, and cost-effectiveness of isotope labeling. musechem.comx-chemrx.comadesisinc.com Flow chemistry, in particular, offers advantages in terms of precise control of reaction parameters, improved mixing, enhanced safety, higher yields, and purer products, making it a promising approach for scalable synthesis of labeled compounds. x-chemrx.comadesisinc.com
Process optimization for this compound production for research aims to maximize isotopic incorporation and chemical purity while minimizing production time and cost. This involves refining reaction conditions such as temperature, pressure, reaction time, catalyst loading, and solvent choice. gd3services.com The purification process is also critical to ensure high isotopic and chemical purity, often involving techniques like chromatography (HPLC, GC) and crystallization. gd3services.commpg.debdg.co.nz Analytical techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure, isotopic enrichment, and purity of the final this compound product. gd3services.combdg.co.nz
While specific data tables detailing the scalability and process optimization of this compound synthesis are not widely published, research on the synthesis of other deuterated compounds and pharmaceutical intermediates provides analogous examples. For instance, studies on the scalable deuteration of (hetero)arenes using heterogeneous catalysts have demonstrated the feasibility of producing deuterium-containing products on a kilogram scale. nih.gov Similarly, optimization of biocatalytic deuteration has been reported for the preparation of other labeled pharmaceutical compounds. researchgate.net
The production of this compound for research purposes is typically undertaken by specialized chemical synthesis companies that offer custom synthesis services for stable isotope-labeled compounds. zeochem.com These companies often have optimized processes and quality control measures in place to ensure the delivery of high-purity labeled standards suitable for analytical applications like mass spectrometry, where this compound serves as a crucial internal standard for quantitative analysis. x-chemrx.commpg.debdg.co.nznih.gov
Table 1 provides a generalized overview of factors considered in the scalability and process optimization of deuterated compound synthesis for research, based on the principles discussed in the literature.
| Consideration | Aspects for Scalability and Optimization | Impact on Production of this compound for Research |
| Deuterium Source | Availability, cost (e.g., D2O vs. D2 gas vs. deuterated precursors), ease of handling. | Influences raw material cost and safety protocols. D2O is generally preferred for larger scales. nih.govnih.gov |
| Synthesis Method | Efficiency of deuterium incorporation, regioselectivity, compatibility with functional groups, reaction steps. | Determines yield, isotopic purity, and complexity of the synthetic route. Methods like HIE may be advantageous. musechem.comx-chemrx.com |
| Reaction Conditions | Temperature, pressure, reaction time, catalyst, solvent, concentration. | Critical for maximizing yield, isotopic enrichment, and minimizing byproducts. gd3services.com |
| Purification | Techniques (chromatography, crystallization), efficiency, cost, scalability. | Essential for achieving high chemical and isotopic purity required for analytical standards. gd3services.commpg.debdg.co.nz |
| Analytical Control | Use of NMR, MS, HPLC for structural confirmation, isotopic purity, and chemical purity assessment. | Ensures the quality and suitability of this compound as an analytical standard. gd3services.combdg.co.nz |
| Process Economics | Cost of raw materials, reagents, solvents, labor, energy, waste disposal. | Impacts the final cost of this compound for research laboratories. |
| Equipment and Facilities | Suitability for handling deuterated materials and performing reactions at the desired scale. | Requires specialized equipment and facilities for safe and efficient production. isotope.com |
Optimization efforts for this compound production for research purposes would likely involve a combination of these factors to develop a robust and cost-effective synthetic route that consistently delivers material meeting the high purity and isotopic enrichment standards required for its intended use as an internal standard in quantitative analysis. mpg.debdg.co.nz
**advanced Analytical Applications of Isoxepac D6 in Bioanalytical Research**
Role of Isoxepac-d6 as an Internal Standard in Quantitative Bioanalysis
As a stable isotope-labeled analog, this compound is widely employed as an internal standard for the quantification of Isoxepac in biological matrices. The addition of a known and constant concentration of this compound to all calibration standards, quality control samples, and study samples allows for the correction of variability, thereby improving the accuracy and precision of the analytical method. nih.gov
Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods Utilizing this compound for Analyte Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique in bioanalysis for quantifying analytes in complex biological samples. wuxiapptec.com The development of LC-MS/MS methods for Isoxepac quantification often involves the use of this compound as an internal standard. This approach helps to compensate for matrix effects, which can either suppress or enhance the ionization efficiency of the analyte in the mass spectrometer. wuxiapptec.comresearchgate.net
In a typical LC-MS/MS method development, the chromatographic conditions (e.g., column, mobile phase gradient, flow rate) and mass spectrometric parameters (e.g., ionization mode, precursor and product ions, collision energy) are optimized to achieve adequate separation and sensitive detection of both Isoxepac and this compound. The use of multiple reaction monitoring (MRM) transitions specific to both the analyte and the internal standard is common for enhanced selectivity and sensitivity. japsonline.com The ratio of the peak area response of Isoxepac to that of this compound is then used to determine the concentration of Isoxepac in the samples based on a calibration curve prepared using known concentrations of Isoxepac and a fixed concentration of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies Incorporating this compound
While LC-MS/MS is often preferred for its versatility with a wide range of compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of Isoxepac, particularly if the compound is volatile or can be appropriately derivatized. In GC-MS methodologies for Isoxepac quantification, this compound can serve as an internal standard to improve the reliability of the results. nih.govresearchgate.net
Similar to LC-MS/MS, the internal standard in GC-MS helps to correct for variations in sample preparation (e.g., extraction, derivatization), injection volume, and detector response. population-protection.eu The selection of appropriate GC column and temperature program is crucial for achieving good chromatographic separation. Mass spectrometric detection in GC-MS can involve electron ionization (EI) or chemical ionization (CI), and the ions monitored for quantification are selected based on the fragmentation patterns of Isoxepac and this compound. nih.gov The ratio of the analyte peak area to the internal standard peak area is used for quantification against a calibration curve.
Method Validation Protocols for Quantitative Assays Employing this compound (e.g., Linearity, Precision, Accuracy, Matrix Effects)
Validation of bioanalytical methods employing this compound as an internal standard is essential to ensure their reliability and suitability for their intended purpose, typically the quantification of Isoxepac in biological matrices. nih.govresearchgate.net Validation protocols generally follow regulatory guidelines and assess several key parameters:
Linearity: This evaluates the relationship between the analyte concentration and the analyte-to-internal standard response ratio over a defined range. A calibration curve is constructed using a series of standards with varying Isoxepac concentrations and a constant concentration of this compound. The method should demonstrate a linear relationship with a high correlation coefficient (r²). researchgate.netvetdergikafkas.orgmdpi.com
Precision: This assesses the variability of the measurements. It is typically evaluated at different concentration levels (low, medium, high) within the linear range and includes both intra-day (repeatability) and inter-day (reproducibility) precision. Precision is usually expressed as relative standard deviation (%RSD). nih.govvetdergikafkas.orgnih.gov
Accuracy: This measures how close the measured concentrations are to the true concentrations. Accuracy is also assessed at different concentration levels and is expressed as percentage bias or percentage recovery. nih.govvetdergikafkas.orgnih.gov
Matrix Effects: This evaluates the influence of components from the biological matrix on the ionization efficiency of the analyte and the internal standard. wuxiapptec.comresearchgate.net Since this compound is a stable isotope-labeled internal standard, it is expected to exhibit similar matrix effects as Isoxepac, allowing for effective compensation. wuxiapptec.comnih.gov Matrix effects are typically assessed by comparing the response of the analyte in the matrix to the response in a neat solution. researchgate.net
Other validation parameters may include the lower limit of quantification (LLOQ), limit of detection (LOD), recovery (efficiency of analyte extraction from the matrix), and stability (analyte stability in the matrix under various storage and handling conditions). researchgate.netmdpi.com
Application of this compound in Pharmacokinetic and Toxicokinetic Study Design (Methodological Aspects)
This compound plays a crucial methodological role in pharmacokinetic (PK) and toxicokinetic (TK) studies where the accurate quantification of Isoxepac in biological samples over time is required. nih.gov PK studies describe how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body, while TK studies focus on the kinetics of a potentially toxic substance. The use of this compound as an internal standard in the bioanalytical methods supporting these studies is fundamental for obtaining reliable concentration-time data. nih.goveuropa.eu
Integration of this compound in Bioanalytical Assays for Pharmacokinetic Research Methodologies
In pharmacokinetic research, biological samples (e.g., plasma, urine, tissue homogenates) are collected at predetermined time points after the administration of Isoxepac. These samples are then processed and analyzed using validated bioanalytical methods, often LC-MS/MS, that incorporate this compound as the internal standard. nih.gov The consistent addition of this compound at a known concentration to each sample before or during the initial stages of sample preparation is critical. This ensures that any variations introduced during sample handling, extraction, or injection are proportionally applied to both the analyte (Isoxepac) and the internal standard (this compound), allowing for accurate quantification based on the analyte-to-internal standard response ratio. wuxiapptec.com The resulting concentration-time data points are then used to characterize the PK profile of Isoxepac.
Methodological Considerations for Using this compound in Pharmacokinetic Modeling and Data Interpretation
The concentration-time data generated using bioanalytical methods employing this compound are used for pharmacokinetic modeling and data interpretation. PK modeling involves applying mathematical models to describe and predict the ADME processes of Isoxepac. nih.gov The accuracy of these models and the subsequent interpretation of PK parameters (e.g., clearance, volume of distribution, half-life) are directly dependent on the quality and reliability of the bioanalytical data.
Metabolomic Profiling and Metabolic Pathway Elucidation Using this compound as a Tracer
Stable isotope labeling, utilizing compounds like this compound, is a powerful technique in metabolomics for tracing and quantifying metabolic pathways and fluxes creative-proteomics.comnumberanalytics.com. By introducing a labeled substrate into a biological system, researchers can track the incorporation of the label into downstream metabolites, providing dynamic insights into metabolic processes creative-proteomics.comnumberanalytics.comfrontiersin.orgbitesizebio.com.
Tracing Metabolic Transformations with Deuterium-Labeled this compound in In Vitro Systems
Deuterium-labeled compounds, such as this compound, are used in in vitro systems to trace the metabolic transformations of their non-labeled counterparts. In vitro studies, often utilizing cell lines or primary cells, provide a controlled environment to investigate how a compound is metabolized without the complexity of a whole organism frontiersin.org. By administering this compound to an in vitro system, researchers can follow the deuterium (B1214612) label as Isoxepac is processed through various metabolic pathways. The presence and location of deuterium in resulting metabolites, analyzed typically by mass spectrometry, can reveal the specific enzymatic reactions and pathways involved in Isoxepac metabolism scielo.org.mxacs.org. This approach can help identify novel metabolic reactions and changes in metabolic fluxes under different experimental conditions frontiersin.org.
Identification of Isoxepac Metabolites Through Stable Isotope Dilution Analysis with this compound
Stable Isotope Dilution Analysis (SIDA) is considered a gold standard for quantitative analysis due to its ability to compensate for matrix effects and sample processing losses frontiersin.org. This compound serves as an ideal internal standard in SIDA for the identification and quantification of Isoxepac and its metabolites in biological samples. ubc.canumberanalytics.comisotope.com. In this technique, a known amount of this compound is added to a biological sample containing unlabeled Isoxepac and its metabolites. The mixture is then analyzed using mass spectrometry. Because this compound is chemically identical to Isoxepac but has a different mass, the ratio of the labeled to unlabeled compound (or its metabolites) can be accurately measured. This ratio allows for the precise quantification of the endogenous or administered unlabeled Isoxepac and its metabolites, even in complex biological matrices numberanalytics.comisotope.com. This method is crucial for accurately identifying and quantifying the various metabolic products of Isoxepac in research studies ubc.caacs.org.
Methodological Frameworks for Elucidating Metabolic Networks using Deuterated Probes
Deuterated probes like this compound are integral to methodological frameworks aimed at elucidating complex metabolic networks. These frameworks often combine stable isotope tracing with advanced analytical techniques, primarily mass spectrometry (MS), including GC-MS and LC-MS, and sometimes Nuclear Magnetic Resonance (NMR) spectroscopy creative-proteomics.comacs.orgbitesizebio.commdpi.com. The general approach involves introducing the deuterated probe into a biological system and allowing it to be metabolized. Samples are collected at various time points, and the metabolites are extracted and analyzed by MS. creative-proteomics.commdpi.commit.edu.
**investigation of Isotopic Effects and Stability of Isoxepac D6**
Kinetic Isotope Effects (KIEs) Associated with Deuterated Isoxepac-d6 Biotransformation (Mechanistic and Theoretical Studies)
Kinetic isotope effects (KIEs) occur when the substitution of an atom with one of its isotopes affects the rate of a chemical reaction wikipedia.orglibretexts.org. In the context of deuterated compounds like this compound, the replacement of hydrogen (¹H) with deuterium (B1214612) (²H) can lead to a primary KIE if a carbon-hydrogen bond involving the labeled deuterium is broken in the rate-determining step of a reaction, such as enzymatic metabolism portico.orgnih.gov. This is because the carbon-deuterium bond has a lower zero-point energy and is stronger than a carbon-hydrogen bond, requiring more energy to break, thus potentially slowing down the reaction rate portico.orgwikipedia.org.
The study of KIEs in the biotransformation of deuterated drugs, including theoretical studies and experimental measurements in defined systems, provides insights into the specific metabolic pathways and the rate-limiting steps involved. For this compound, understanding the KIEs associated with its metabolism can help predict how the deuteration might alter its metabolic fate compared to the non-deuterated Isoxepac. While specific KIE data for this compound biotransformation were not found, the principles of KIEs in drug metabolism, particularly those involving cytochrome P450 enzymes which are often responsible for oxidizing C-H bonds, are well-established nih.govnih.gov. A significant primary deuterium KIE (typically kH/kD > 1) suggests that the cleavage of the C-H (or C-D) bond is at least partially rate-limiting in the enzymatic reaction nih.govnih.gov.
Methodologies for Measuring KIEs in Defined Enzymatic or Chemical Systems
Measuring KIEs in enzymatic or chemical systems involves comparing the reaction rates of the protiated compound (Isoxepac) and its deuterated analog (this compound) under controlled conditions. Several methodologies are employed for this purpose:
Competitive Experiments: In a competitive setup, the protiated and deuterated substrates are mixed and allowed to react simultaneously with the enzyme or chemical reagent. The relative depletion of the two substrates or the formation of their respective products over time is monitored, often using mass spectrometry (MS) due to its ability to distinguish between isotopologues based on their mass-to-charge ratio (m/z) nih.govacs.orgchemrxiv.org. This approach can provide a direct measure of the relative reaction rates.
Non-Competitive Experiments: This involves running separate reactions with the protiated and deuterated substrates under identical conditions and comparing their individual reaction rates. This method requires precise measurement of reaction velocities for each isotopologue.
Isotope Ratio Mass Spectrometry (IRMS): IRMS is a sensitive technique for measuring the relative abundance of isotopes in a sample, which can be used to determine isotopic enrichment or depletion during a reaction and thus calculate KIEs wikipedia.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the position and extent of deuterium labeling and, in some cases, monitor the progress of reactions involving labeled compounds rsc.orgnih.gov. Quantitative NMR (qNMR) techniques, including ¹H NMR and ²H NMR, can be used to determine isotopic abundance at specific sites nih.govresearchgate.net.
High-Resolution Mass Spectrometry (HRMS): ESI-HRMS can be used to determine the isotopic enrichment and structural integrity of deuterium labeled compounds by analyzing isotopic ions rsc.orgresearchgate.netnih.gov.
For studying the biotransformation of this compound, in vitro systems utilizing isolated enzymes (such as cytochrome P450 isoforms or other metabolizing enzymes) or subcellular fractions (like microsomes or cytosol) from relevant species (excluding human in vivo data as per instructions) would be used to create defined enzymatic environments nih.govnih.gov.
Implications of KIEs for Understanding Reaction Mechanisms and Metabolic Pathways
The magnitude and location of KIEs provide crucial information about the mechanism of a reaction and the characteristics of its transition state wikipedia.orglibretexts.orgchemrxiv.orgnih.gov. For this compound biotransformation:
Identifying Rate-Limiting Steps: A significant primary KIE at a specific deuterated position indicates that the bond breaking at that position is involved in or is part of the rate-determining step of the metabolic reaction portico.orgnih.govnih.gov.
Elucidating Reaction Mechanisms: KIEs can help distinguish between different possible reaction mechanisms. For example, in enzymatic reactions involving C-H bond cleavage, KIEs can provide evidence for mechanisms involving hydrogen atom abstraction or proton transfer nih.gov.
Understanding Metabolic Pathways: By selectively deuterating different positions on the Isoxepac molecule and measuring the resulting KIEs, researchers can gain a detailed understanding of which positions are most susceptible to enzymatic attack and the relative importance of different metabolic pathways.
Predicting Metabolic Stability: A significant KIE can lead to a slower metabolic clearance of the deuterated compound compared to its protiated analog, potentially resulting in increased systemic exposure and a longer half-life portico.orgresearchgate.net.
Deuterium Exchange and Isotopic Stability of this compound in Simulated Biological Systems
The isotopic stability of this compound, particularly the retention of deuterium atoms, is critical for its use in studies and as a potential therapeutic agent. Deuterium atoms attached to carbon atoms that are not readily involved in acidic or basic exchange processes are generally considered metabolically stable. However, deuterium exchange can occur under certain conditions, particularly in the presence of enzymes or in specific chemical environments.
Simulated biological systems, such as buffer solutions at physiological pH, enzyme solutions, or cell cultures (excluding human in vivo data), are used to evaluate the stability of deuterium labeling in this compound.
Evaluation of Deuterium Retention under Physiologically Relevant Conditions (excluding in vivo human data)
Studies evaluating deuterium retention would involve incubating this compound in various simulated biological matrices, such as:
Aqueous Buffer Solutions: Incubating this compound in buffers at physiological pH (around 7.4) at 37°C over time can assess the rate of non-enzymatic hydrogen-deuterium exchange.
Enzyme Solutions: Incubation with specific enzymes known to metabolize Isoxepac or similar compounds can reveal enzyme-catalyzed deuterium exchange or the lability of deuterium at sites of metabolic transformation.
Cell Culture Media: Incubating this compound in cell culture media containing various cellular components and enzymes (again, excluding human cells for in vivo relevance as per instructions) can provide a more complex simulated biological environment to assess stability.
Monitoring the isotopic integrity over time in these systems is crucial. Loss of deuterium from this compound and the appearance of protiated or partially deuterated species would indicate isotopic lability.
Analytical Approaches to Monitor Isotopic Label Integrity and Potential Detriment
Several analytical techniques are employed to monitor the isotopic integrity of this compound:
Mass Spectrometry (MS): MS is the primary tool for assessing isotopic purity and monitoring deuterium loss. High-resolution MS (HRMS) can accurately determine the mass of the intact molecule and its fragments, allowing for the identification and quantification of different isotopologues (molecules with the same chemical formula but different isotopic composition) rsc.orgnih.gov. By monitoring the relative abundance of the this compound parent ion and ions corresponding to species with fewer deuterium atoms, the extent of deuterium loss can be determined. LC-MS (Liquid Chromatography-Mass Spectrometry) is commonly used to separate this compound from potential degradation products or metabolites before MS analysis rsc.orgnih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ²H NMR, is invaluable for confirming the position and extent of deuterium labeling in the synthesized this compound rsc.orgnih.govresearchgate.net. Changes in the ¹H NMR spectrum over time upon incubation in simulated biological systems can indicate the exchange of deuterium with hydrogen at specific positions. Quantitative NMR can provide a measure of the percentage of deuterium at each labeled site nih.govresearchgate.net.
Chromatography (e.g., HPLC, GC): While primarily separation techniques, changes in chromatographic retention times can sometimes be indicative of changes in the molecule's structure due to deuterium loss or other transformations. Coupling chromatography with MS is a powerful approach for analyzing complex mixtures and identifying specific isotopologues nih.gov.
By applying these analytical methods, researchers can quantify the rate of deuterium exchange under various simulated physiological conditions and identify potential sites of isotopic lability in this compound.
Influence of Deuteration on Physicochemical Interactions in Advanced Analytical Systems (e.g., Chromatographic Retention Shifts)
Deuteration can subtly influence the physicochemical properties of a molecule, including its interactions with chromatographic stationary phases. These subtle differences can lead to observable shifts in retention times when analyzing deuterated compounds like this compound compared to their protiated analogs in chromatographic systems such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) nih.gov.
The difference in retention times between a deuterated compound and its protiated analog is known as the chromatographic isotope effect nih.gov. This effect arises from differences in properties such as vapor pressure, solubility, and interactions with the stationary phase, which are influenced by the slightly different vibrational frequencies and van der Waals forces associated with C-D bonds compared to C-H bonds nih.govrsc.org.
In advanced analytical systems, particularly in quantitative analysis using stable isotope-labeled internal standards, these chromatographic retention shifts are important to consider nih.gov. While often small, a noticeable difference in retention time between this compound (used as an internal standard or in a study) and protiated Isoxepac could affect the accuracy of quantification if not properly accounted for. Analytical methods need to be developed and validated to ensure that both the labeled and unlabeled species are adequately separated and detected.
For example, in LC-MS methods developed for quantifying Isoxepac, using this compound as an internal standard is common practice. While MS distinguishes the two based on mass, slight differences in chromatographic behavior might necessitate careful optimization of chromatographic conditions to ensure co-elution or consistent separation for reliable integration of peak areas nih.gov. Studies involving the analysis of this compound would need to characterize these potential retention shifts and their impact on the analytical method's performance.
**quality Assurance and Reference Standard Applications of Isoxepac D6**
Utilization of Isoxepac-d6 as a Certified Reference Material (CRM) in Analytical Science
This compound is utilized as a certified reference material (CRM) in analytical science. CRMs are essential for ensuring the accuracy and comparability of analytical measurements across different laboratories and studies cts-umweltsimulation.de. The use of this compound as a CRM provides a reliable benchmark for the identification and quantification of Isoxepac in various matrices. lgcstandards.com
Metrological Traceability and Certification of this compound Reference Standards
Metrological traceability is a key aspect of using this compound as a reference standard. It ensures that the measurement results obtained using the standard can be related to a stated reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty vaisala.comknab.go.kr. Certification of this compound reference standards involves rigorous characterization and value assignment to establish their purity, identity, and concentration with associated uncertainties lgcstandards.com. This certification process, often carried out by accredited producers in accordance with standards like ISO 17034 and ISO/IEC 17025, provides confidence in the accuracy of analytical measurements performed using these standards cts-umweltsimulation.delgcstandards.comlgcstandards.com. Certificates of Analysis (CoA) accompanying these standards detail the analytical methods used for characterization, the results obtained, and the established uncertainties lgcstandards.combdg.co.nz.
Role in Interlaboratory Comparability and Harmonization of Quantitative Assays
The use of certified this compound reference standards is fundamental to achieving interlaboratory comparability and harmonization of quantitative assays. By using a common, well-characterized reference material, different laboratories can obtain comparable results for Isoxepac analysis. This is particularly important in regulated environments, such as pharmaceutical research and environmental monitoring, where consistent and reliable data are critical musechem.com. Stable isotope-labeled internal standards like this compound help to compensate for variations in sample preparation, matrix effects, and instrument response, thereby improving the accuracy and reproducibility of quantitative measurements across different laboratories musechem.comacanthusresearch.com.
Stability and Storage Conditions for this compound as a Research Standard
The stability of this compound as a research standard is critical for maintaining the integrity and reliability of analytical measurements over time. Stability studies are conducted to determine the appropriate storage conditions and retest or expiry dates lgcstandards.comeuropa.eu.
Based on available information, this compound reference standards are typically recommended to be stored airtight at 2 - 8 °C in a dark location for maximum stability lgcstandards.com. Short-term stability studies have indicated no decrease in purity when stored at -18°C and +40°C for a period of 2 weeks, supporting transport at ambient temperature lgcstandards.com. Long-term stability studies performed at 2 - 8 °C have shown no decrease in purity over a period of more than 5 years, with an expiry date potentially set up to 10 years after the release date when stored unopened under recommended conditions lgcstandards.com. It is generally recommended to use the product shortly after opening to avoid concentration changes due to evaporation lgcstandards.com.
Table: this compound Stability Data (Example based on search results)
| Condition | Duration | Observed Purity Change | Implication | Source |
| -18°C (Short Term) | 2 weeks | No decrease | Supports ambient transport | lgcstandards.com |
| +40°C (Short Term) | 2 weeks | No decrease | Supports ambient transport | lgcstandards.com |
| 2 - 8 °C (Long Term, unopened) | > 5 years | No decrease | Supports extended shelf life | lgcstandards.com |
| Ambient (after opening) | Not specified | Potential changes | Use shortly after opening recommended | lgcstandards.com |
Regulatory Science Aspects and Best Practices for Stable Isotope Labeled Standards in Analytical Research
Regulatory science plays a significant role in the use of stable isotope labeled standards like this compound in analytical research. Regulatory bodies often require the use of well-characterized reference standards to ensure the quality and reliability of data submitted for regulatory purposes, such as in pharmaceutical development and environmental analysis musechem.comtinhangtech.com.
Best practices for using stable isotope labeled standards in analytical research include:
Using certified reference materials with established metrological traceability cts-umweltsimulation.de.
Storing standards according to the manufacturer's recommendations to maintain their integrity and stability lgcstandards.comeuropa.eu.
Properly handling standards to avoid contamination or degradation.
Implementing appropriate analytical methods that leverage the properties of stable isotope labels for accurate quantification, such as LC-MS/MS musechem.comacanthusresearch.com.
Documenting all aspects of the standard's use, including source, lot number, storage conditions, and preparation of working solutions.
Participating in interlaboratory comparison studies to assess the performance of analytical methods and the reliability of results obtained using the standards cts-umweltsimulation.de.
Adherence to these practices and relevant regulatory guidelines (e.g., those concerning method validation and quality control) is essential for ensuring the scientific validity and regulatory acceptance of analytical data generated using this compound and other stable isotope labeled standards.
**emerging Research Frontiers and Methodological Advancements for Isoxepac D6**
Integration of Isoxepac-d6 in High-Throughput Bioanalytical Platforms and Automation
High-throughput bioanalysis is crucial in early drug discovery to rapidly process large numbers of samples from in vitro assays and pharmacokinetic studies. nih.govsound-analytics.com The integration of stable isotope-labeled internal standards, such as this compound, is fundamental to achieving the accuracy and precision required in these automated workflows. Automated sample preparation strategies, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, are being developed and optimized for high-throughput analysis of biological fluids. elsevier.com These methods, coupled with automated liquid handling platforms and efficient data analysis software, enable the analysis of thousands of samples per week with rapid turnaround times. nih.govsound-analytics.com While specific detailed research findings on the high-throughput analysis of this compound were not extensively detailed in the search results, the principles of high-throughput bioanalysis and the crucial role of stable isotope internal standards like this compound in such automated systems are well-established in the field. nih.govsound-analytics.comelsevier.com The use of this compound as an internal standard in automated LC-MS/MS methods allows for reliable quantification of Isoxepac in complex matrices, compensating for variations in sample preparation, matrix effects, and instrument performance inherent in high-throughput environments.
Novel Applications of Stable Isotope Dilution Mass Spectrometry Beyond Standard Quantitative Bioanalysis
Stable isotope dilution mass spectrometry (SIDMS), which utilizes compounds like this compound as internal standards, is a powerful technique for accurate quantification. amazon.com Beyond standard quantitative bioanalysis of pharmaceuticals, SIDMS is being explored in various novel applications. For instance, stable isotope-labeled proteomes are used in conjunction with multidimensional separation and tandem mass spectrometry for biomarker discovery, allowing for the identification and relative quantitation of low-abundance proteins. nih.gov While this example focuses on proteins, the principle of using stable isotope dilution for enhanced accuracy and the study of complex biological systems can be extended to small molecules like Isoxepac and its deuterated analog. SIDMS is also applied in elemental analysis, speciation analysis, organic analysis, biochemical and clinical analysis, metabolism studies, and ensuring the traceability of goods. amazon.com The use of deuterated tracers in studying the kinetics of endogenous compounds, such as glucagon, in humans represents another novel application of stable isotope techniques beyond simple quantification. d-nb.info These expanding applications highlight the potential for this compound to be utilized in more complex research scenarios, such as investigating the metabolic pathways of Isoxepac or studying its distribution in biological systems with greater precision.
Computational Chemistry and Molecular Modeling Approaches for Deuterated Compounds like this compound
Computational chemistry and molecular modeling play an increasingly important role in understanding the behavior of molecules, including the effects of deuteration. These approaches can predict spectral properties, evaluate binding interactions, and explore reaction mechanisms. Automated computational workflows are being developed to predict various spectra, including NMR, for isotopes like 1H, 13C, and also for partly deuterated compounds. schrodinger.com Molecular modeling can be used to study the differences in binding interaction energies between deuterated and nondeuterated analytes binding to stationary phases, which can help explain chromatographic separation behavior. oup.com Studies using computational techniques have revealed how deuteration can influence molecular interactions, such as altered hydrogen bonding, which can impact binding affinity to receptors. mdpi.com While specific computational studies on this compound were not found, the application of molecular mechanics and quantum-chemical calculations to understand the effects of deuterium (B1214612) substitution on molecular properties and interactions is an active area of research. oup.commdpi.comresearchgate.net These computational approaches can provide valuable insights into the subtle effects of deuterium labeling on this compound, potentially aiding in the design of improved analytical methods or in understanding its behavior in biological systems at a molecular level.
Future Directions in Synthetic Accessibility and Purity of this compound and Related Deuterated Analogs
The synthetic accessibility and purity of deuterated compounds like this compound are critical for their widespread use in research and analytical applications. While methods for the synthesis of Isoxepac exist, including multi-step processes involving condensation and cyclization reactions, the specific deuteration steps for this compound would involve incorporating deuterium atoms at specific positions. chemicalbook.comchemicalbook.com Late-stage C-H deuteration methods are being developed, allowing for the introduction of deuterium into complex molecules, including derivatives of Isoxepac, with high degrees of deuterium incorporation. acs.org These advancements in synthetic methodology are crucial for improving the efficiency and selectivity of producing deuterated analogs. Future directions in this area include the development of more sustainable and efficient synthetic routes, potentially utilizing approaches like undirected C-H functionalization. acs.org Ensuring high isotopic and chemical purity of this compound is paramount for its use as a reliable internal standard in quantitative analysis. Continued research into synthetic techniques and purification methods will be essential to improve the availability and quality of this compound and other deuterated analogs for emerging research applications.
Q & A
Q. What analytical techniques are recommended for characterizing Isoxepac-d6 purity and isotopic enrichment?
Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at specific positions, complemented by high-resolution mass spectrometry (HRMS) to verify isotopic fidelity (mass shift of +6 Da). For purity assessment, employ reverse-phase HPLC with UV detection, calibrated against non-deuterated Isoxepac standards. Cross-validate results using isotope-ratio mass spectrometry (IRMS) to quantify deuterium abundance .
Q. What are common challenges in synthesizing this compound with high isotopic fidelity?
Methodological Answer: Key challenges include minimizing proton-deuterium exchange during synthesis. Optimize reaction conditions (e.g., anhydrous solvents, inert atmosphere) and use deuterated reagents (e.g., D₂O, CD₃OD) to suppress back-exchange. Post-synthesis, employ freeze-drying under vacuum to remove residual protons. Validate isotopic integrity via tandem MS/MS fragmentation patterns and compare with theoretical isotopic distributions .
Q. How should researchers design stability studies for this compound under varying storage conditions?
Methodological Answer: Conduct accelerated stability testing by exposing this compound to controlled stressors:
- Thermal stability : Incubate at 40°C, 60°C, and 80°C for 1–4 weeks.
- Photostability : Use a xenon arc lamp to simulate sunlight exposure (ICH Q1B guidelines).
- Humidity : Test at 75% relative humidity. Monitor deuterium retention via time-course NMR and quantify degradation products using LC-MS. Include non-deuterated Isoxepac as a control to differentiate isotope-specific effects .
Advanced Research Questions
Q. How do deuterium isotope effects (DIEs) influence this compound’s metabolic stability compared to non-deuterated analogs?
Methodological Answer: Perform in vitro metabolic assays using liver microsomes or recombinant CYP450 enzymes. Compare metabolic half-lives (t₁/₂) of this compound and its protiated form. Use kinetic isotope effect (KIE) calculations:
where and are reaction rates for non-deuterated and deuterated compounds, respectively. Pair with molecular dynamics (MD) simulations to map deuterium’s impact on enzyme binding affinity .
Q. How can researchers resolve discrepancies in reported pharmacokinetic (PK) data for this compound across species?
Methodological Answer: Apply allometric scaling to normalize interspecies PK differences. Use compartmental modeling (e.g., non-linear mixed-effects modeling) to account for variability in absorption/distribution. Validate assumptions by measuring free vs. protein-bound fractions via equilibrium dialysis. Cross-reference with isotopic tracing studies (e.g., ²H-labeled plasma profiling) to isolate isotope-specific clearance pathways .
Q. What experimental strategies ensure target engagement specificity of this compound in complex biological matrices?
Methodological Answer: Design competitive binding assays using isotopic dilution:
- Spike cellular lysates with this compound and increasing concentrations of non-deuterated Isoxepac.
- Measure displacement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Confirm specificity using CRISPR/Cas9-knockout models of the target protein. Combine with chemoproteomics to identify off-target interactions .
Q. How can computational models predict this compound’s behavior in biological systems while accounting for deuterium effects?
Methodological Answer: Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C-D vs. C-H bonds. Integrate results into quantitative structure-activity relationship (QSAR) models. Validate predictions using in silico metabolic simulators (e.g., GLORYx) and compare with in vitro hepatocyte clearance data. Adjust models by incorporating deuterium’s steric and electronic effects on molecular interactions .
Methodological Guidance for Data Interpretation
- For contradictory data : Apply the IUPAC-recommended consistency checks (e.g., Van’t Hoff analysis for thermodynamic data) to identify outliers. Use multivariate regression to isolate confounding variables like solvent polarity or temperature fluctuations .
- For literature gaps : Conduct systematic reviews using PRISMA guidelines, prioritizing studies that report raw experimental data (e.g., NMR spectra, kinetic parameters) over secondary summaries. Cross-validate findings via independent replication in triplicate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
